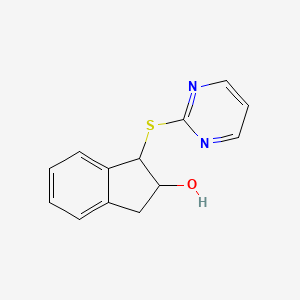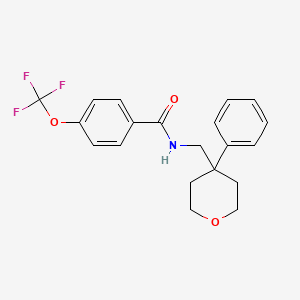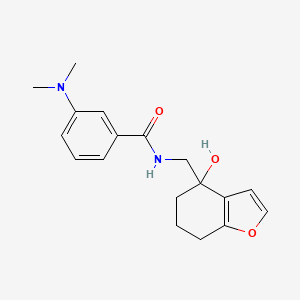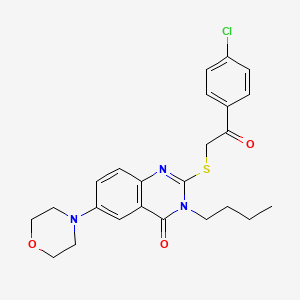
1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the design of new drugs and have been found to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can react with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine to form new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their specific structure. For example, they can exhibit different levels of solubility, stability, and reactivity .Applications De Recherche Scientifique
Anti-Fibrosis Activity
The pyrimidine moiety is known for its wide range of pharmacological activities and has been employed in the design of structures in medicinal chemistry. Compounds containing pyrimidine have been reported to exhibit significant anti-fibrotic activities . In particular, pyrimidine derivatives have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), indicating potential as novel anti-fibrotic drugs .
Collagen Synthesis Inhibition
Studies have demonstrated that certain pyrimidine derivatives can effectively inhibit the expression of collagen. This is particularly relevant in the context of diseases where collagen overproduction is a factor, such as in certain fibrotic conditions. The inhibition of collagen synthesis could be a valuable application in treating these diseases .
Hydroxyproline Content Reduction
Pyrimidine derivatives have been found to reduce the content of hydroxyproline in cell culture medium in vitro. Hydroxyproline is a major component of the protein collagen, and its reduction is indicative of a decrease in collagen synthesis. This application could be significant in research focused on tissue engineering and regenerative medicine .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities. Heterocyclic chemistry is a core part of medicinal chemistry and chemical biology, and the ability to synthesize new compounds is crucial for drug discovery and development .
Development of Anti-Cancer Agents
There is ongoing research into the synthesis of novel derivatives targeting the lung cancer cell line. The chemical structure’s impact on potency is a key area of study, with the aim of developing effective anti-cancer agents. Pyrimidine derivatives are being explored for their potential in this field .
Pharmaceutical Applications
The pyrimidine core is a privileged structure in medicinal chemistry due to its diverse biological and pharmaceutical activities. It has been associated with antimicrobial, antiviral, antitumor, and antifibrotic compounds. The compound could play a role in the development of new pharmaceuticals with these activities .
Chemical Biology Research
In chemical biology, the synthesis and study of compounds like “1-(pyrimidin-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol” contribute to understanding biological processes at a molecular level. This can lead to the discovery of new biological pathways and targets for therapeutic intervention .
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a part of, often targetprotein kinases . These enzymes play essential roles in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
These processes include cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Given that pyrimidine derivatives can inhibit protein kinases , it’s plausible that this compound could have similar effects, potentially leading to changes in cell growth, differentiation, migration, and metabolism .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-pyrimidin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-11-8-9-4-1-2-5-10(9)12(11)17-13-14-6-3-7-15-13/h1-7,11-12,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDRIZZIYOZLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)SC3=NC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane](/img/structure/B2997000.png)
![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2997002.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)
![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)




![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2997018.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)